molecular formula C15H17NO5 B13012802 Isopropyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate

Isopropyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate

Cat. No.: B13012802
M. Wt: 291.30 g/mol
InChI Key: QBWWRNBKRPFJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the reaction of o-phthalic acids or anhydrides with amines in isopropanol:water (IPA:H2O) as a solvent at reflux, using SiO2-tpy-Nb as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further utilized in different applications .

Scientific Research Applications

Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate include other isoindoline-1,3-dione derivatives such as:

Uniqueness

What sets Isopropyl4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate apart from similar compounds is its unique combination of the isoindoline-1,3-dione moiety with the isopropyl and hydroxybutanoate groups.

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

propan-2-yl 4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoate

InChI

InChI=1S/C15H17NO5/c1-9(2)21-15(20)12(17)7-8-16-13(18)10-5-3-4-6-11(10)14(16)19/h3-6,9,12,17H,7-8H2,1-2H3

InChI Key

QBWWRNBKRPFJNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)O

Origin of Product

United States

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